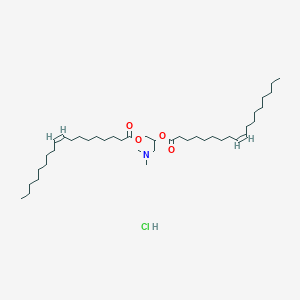

DODAP (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dioleoyl-3-dimethylammonium propane (hydrochloride), commonly known as DODAP (hydrochloride), is an ionizable cationic lipid. It is widely recognized for its low cytotoxicity and high transfection efficiency, making it a valuable component in the field of nanomedicine. DODAP (hydrochloride) is neutral at physiological pH but acquires a positive charge in the endosomal body due to protonation of free amines at pH below its pKa.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DODAP (hydrochloride) typically involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine with dimethylamine under specific conditions. The reaction is carried out in an organic solvent such as chloroform or methanol, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of DODAP (hydrochloride) involves scalable synthetic chemistry and established engineering formulation methods. The process includes the synthesis of the ionizable lipid, preparation of lipid nanoparticles by pipette, vortex, and microfluidic mixing methods, and physical characterization .

Análisis De Reacciones Químicas

Types of Reactions

DODAP (hydrochloride) undergoes various chemical reactions, including:

Oxidation: DODAP can be oxidized by treating it with hydrogen peroxide (H2O2) and incubating at room temperature.

Reduction: Reduction reactions are less common but can be achieved under specific conditions.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Oxidized forms of DODAP, which may include covalent modifications of ribonucleotides.

Substitution: Substituted derivatives of DODAP with different functional groups.

Aplicaciones Científicas De Investigación

DODAP (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a component in lipid-polymer hybrid nanoparticles for encapsulating biologically active molecules.

Biology: Employed in gene delivery systems for mRNA, siRNA, and plasmid DNA.

Medicine: Utilized in the development of vaccines and therapeutic approaches for diseases.

Industry: Applied in the formulation of lipid nanoparticles for drug delivery.

Mecanismo De Acción

DODAP (hydrochloride) exerts its effects through electrostatic interactions with anionic lipids present in the endosomal membrane. These interactions trigger the release of nucleic acids, promoting membrane cleavage of the non-bilayer structure and enabling intracellular delivery of nucleic acids. The ionizable head groups of DODAP acquire a positive charge in acidic conditions, facilitating the release of genetic material into the target cells .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another ionizable cationic lipid with similar applications in gene delivery.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Used as a helper lipid in gene therapies.

Uniqueness

DODAP (hydrochloride) is unique due to its high transfection efficiency and low cytotoxicity. Its ability to acquire a positive charge in acidic conditions makes it particularly effective in endosomal escape and intracellular delivery of nucleic acids.

Propiedades

Fórmula molecular |

C41H78ClNO4 |

|---|---|

Peso molecular |

684.5 g/mol |

Nombre IUPAC |

[3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride |

InChI |

InChI=1S/C41H77NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,39H,5-18,23-38H2,1-4H3;1H/b21-19-,22-20-; |

Clave InChI |

NFPPFFMLWUZJIZ-JDVCJPALSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.Cl |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)

![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)

![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)